molecular formula C33H30N4O6S B12270587 Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B12270587
M. Wt: 610.7 g/mol
InChI Key: XAJOCGILDCAWQG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate involves several steps and specific reaction conditions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions, resulting in the formation of the desired pyran derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active site residues of enzymes, while the sulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C33H30N4O6S

Molecular Weight

610.7 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-phenylquinoxalin-2-yl)sulfanylmethyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C33H30N4O6S/c1-5-42-33(38)28-26(18-44-32-29(19-11-7-6-8-12-19)36-22-13-9-10-14-23(22)37-32)43-31(35)21(17-34)27(28)20-15-24(39-2)30(41-4)25(16-20)40-3/h6-16,27H,5,18,35H2,1-4H3

InChI Key

XAJOCGILDCAWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C#N)N)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5

Origin of Product

United States

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